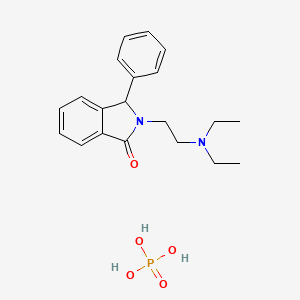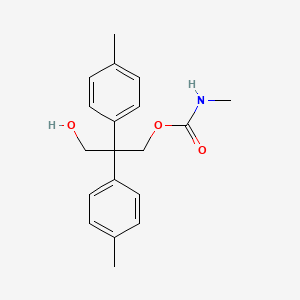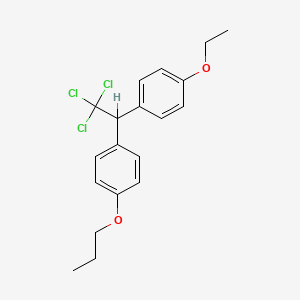
2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane is an organic compound that belongs to the class of trichloroethanes. These compounds are characterized by the presence of three chlorine atoms attached to a central carbon atom. The ethoxy and propoxy groups attached to the phenyl rings add to the complexity and potential functionality of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane typically involves the reaction of p-ethoxybenzene and p-propoxybenzene with trichloroacetaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the aromatic rings are alkylated by the trichloroacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized temperature and pressure conditions would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would vary based on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(p-Methoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane
- 2-(p-Ethoxyphenyl)-2-(p-butoxyphenyl)-1,1,1-trichloroethane
- 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethene
Uniqueness
The uniqueness of 2-(p-Ethoxyphenyl)-2-(p-propoxyphenyl)-1,1,1-trichloroethane lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and propoxy groups provides a distinct steric and electronic environment compared to similar compounds.
Eigenschaften
CAS-Nummer |
34197-14-3 |
|---|---|
Molekularformel |
C19H21Cl3O2 |
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
1-ethoxy-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C19H21Cl3O2/c1-3-13-24-17-11-7-15(8-12-17)18(19(20,21)22)14-5-9-16(10-6-14)23-4-2/h5-12,18H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
ACORRYZQMFGACZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


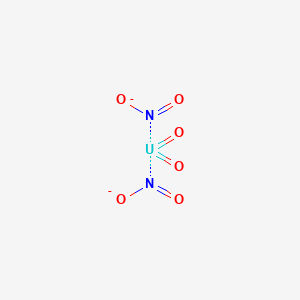


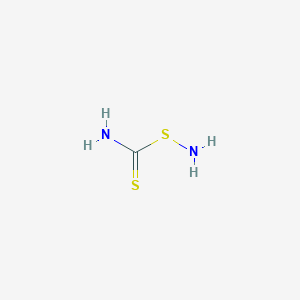
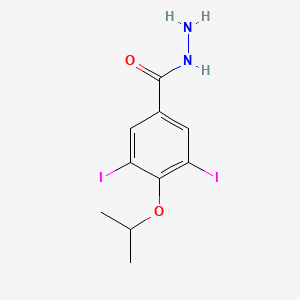


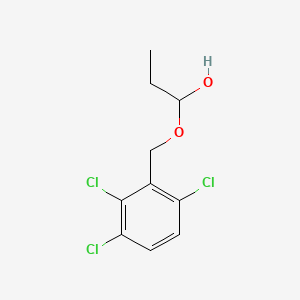

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)

